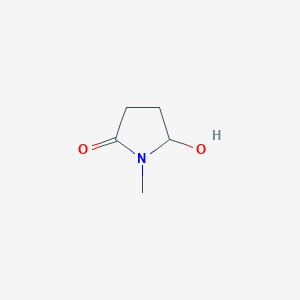

5-Hydroxy-1-methylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBHYULORNYSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423780 | |

| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41194-00-7 | |

| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxy-1-methylpyrrolidin-2-one chemical properties

An In-depth Technical Guide to 5-Hydroxy-1-methylpyrrolidin-2-one

Introduction

This compound, a derivative of the five-membered lactam, pyrrolidinone, is a compound of significant interest in toxicology, occupational health, and pharmaceutical sciences. Its primary relevance stems from its role as the major metabolite of N-methyl-2-pyrrolidone (NMP), a widely used aprotic solvent in various industrial applications.[1][2] Due to the potential toxicity of NMP, understanding the chemical properties, metabolic fate, and analytical methods for this compound is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting. The compound typically appears as a white to off-white solid or a low-melting solid.[3][4]

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Hydroxy-N-methyl-2-pyrrolidinone, 5-HNMP, 5-hydroxy-N-methylpyrrolidone | [6][7][8] |

| CAS Number | 41194-00-7 | [3][5][7] |

| Molecular Formula | C₅H₉NO₂ | [3][5][6] |

| Molecular Weight | 115.13 g/mol | [3][5][8] |

| Exact Mass | 115.06332853 Da | [5] |

| Physical Form | White to Off-White Solid, Low Melting Solid | [3][4][7] |

| Melting Point | 50 - 55 °C | [4] |

| Boiling Point | 275.91 °C at 760 mmHg | [5] |

| Density | 1.235 g/cm³ | [5] |

| Flash Point | 120.67 °C | [5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

Biological Role and Applications

Metabolite of N-Methyl-2-pyrrolidone (NMP)

The primary significance of this compound (5-HNMP) is its role as the main biological metabolite of N-methyl-2-pyrrolidone (NMP).[1] NMP is readily absorbed in the body through inhalation, dermal contact, or ingestion.[1][9] It is then rapidly biotransformed via hydroxylation to form 5-HNMP.[1] This metabolite can be further oxidized to N-methylsuccinimide (MSI), which is then hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[1][10] These polar, colorless metabolites are primarily excreted in the urine.[1]

References

- 1. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5-HYDROXY-1-METHYL-2-PYRROLIDONE | 41194-00-7 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 5-Hydroxy-N-methyl-2-pyrrolidinone | CymitQuimica [cymitquimica.com]

- 7. 5-Hydroxy-1-methyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Whitepaper: A Comprehensive Guide to the Synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one from Gamma-Butyrolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a feasible synthetic pathway for converting gamma-butyrolactone (GBL) into 5-Hydroxy-1-methylpyrrolidin-2-one. The synthesis is presented as a three-step process involving aminolysis, selective oxidation, and intramolecular cyclization. This document includes detailed experimental protocols, tabulated physicochemical and reaction data, and process diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

This compound is a heterocyclic compound belonging to the pyrrolidinone family. Members of this family, such as N-methyl-2-pyrrolidone (NMP), are widely used as industrial solvents and are integral to the synthesis of various pharmaceuticals. The introduction of a hydroxyl group at the 5-position creates a chiral center and a hemiaminal functionality, making it a potentially valuable building block for more complex molecules and a target for biological activity studies.

This guide outlines a robust, multi-step synthesis starting from the readily available and inexpensive chemical intermediate, gamma-butyrolactone (GBL).[1] The proposed pathway involves:

-

Ring-Opening Aminolysis: Reaction of GBL with methylamine to yield the stable intermediate, 4-hydroxy-N-methylbutanamide.

-

Selective Oxidation: Oxidation of the primary alcohol in the intermediate to the corresponding aldehyde, 4-oxo-N-methylbutanamide.

-

Intramolecular Cyclization: Spontaneous intramolecular cyclization of the keto-amide to form the target hemiaminal, this compound.

This document provides the necessary theoretical and practical details for laboratory-scale synthesis and characterization.

Proposed Synthetic Pathway

The overall transformation from gamma-butyrolactone to this compound is depicted below. The process is designed to first open the stable lactone ring, then introduce the necessary carbonyl functionality via oxidation, which facilitates the final cyclization to the desired product.

Caption: Proposed three-step synthesis of this compound from GBL.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants, intermediates, and the final product is provided for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | CAS Number |

| Gamma-Butyrolactone (GBL) | C₄H₆O₂ | 86.09 | 204-205[1] | -45[1] | 96-48-0[2] |

| Methylamine | CH₅N | 31.06 | -6.3 | -93 | 74-89-5 |

| 4-hydroxy-N-methylbutanamide | C₅H₁₁NO₂ | 117.15[3] | 100-110 (1 Torr)[4] | 32-34[4] | 37941-69-8[3] |

| This compound | C₅H₉NO₂ | 115.13[5] | 275.9 (Predicted)[6] | Low Melting Solid[5] | 41194-00-7[5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-hydroxy-N-methylbutanamide (Aminolysis)

This procedure focuses on the ring-opening of GBL using methylamine under conditions that favor the formation of the hydroxy amide intermediate over the cyclized NMP product.[7]

Methodology:

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with a 40% aqueous solution of methylamine (50 mL, ~0.58 mol).

-

Reaction: Cool the methylamine solution in an ice bath to 0-5 °C. Add gamma-butyrolactone (20 g, 0.23 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

Work-up and Isolation:

-

Remove excess methylamine and water under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation (100-110 °C at 1 Torr) to yield 4-hydroxy-N-methylbutanamide as a clear oil or low melting solid.[4]

-

Expected Yield: 85-95%

Step 2: Synthesis of 4-oxo-N-methylbutanamide (Oxidation)

This step requires the selective oxidation of a primary alcohol in the presence of a secondary amide. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, minimizing over-oxidation.

Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere, prepare a suspension of pyridinium chlorochromate (PCC) (35.5 g, 0.165 mol) and silica gel (35 g) in dichloromethane (DCM) (200 mL).

-

Reagents: Dissolve 4-hydroxy-N-methylbutanamide (13.0 g, 0.11 mol) in 50 mL of DCM.

-

Reaction: Add the solution of the hydroxy amide to the PCC suspension in one portion. Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter the suspension through a pad of silica gel or Florisil®, washing thoroughly with additional ether.

-

Concentrate the filtrate under reduced pressure to yield crude 4-oxo-N-methylbutanamide, which exists in equilibrium with its cyclic hemiaminal form. This crude product is often used directly in the next step without further purification due to the favorable equilibrium.

-

Expected Yield: 70-80% (crude)

Step 3: Intramolecular Cyclization to this compound

The product from the oxidation step, 4-oxo-N-methylbutanamide, undergoes spontaneous intramolecular cyclization to form the thermodynamically favored five-membered hemiaminal ring.

Methodology:

-

Cyclization: The cyclization occurs spontaneously. After the work-up of the oxidation reaction, the resulting crude product is primarily the target compound, this compound.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel using an ethyl acetate/methanol gradient.

-

Characterization: The final product's identity and purity should be confirmed using spectroscopic methods (NMR, IR, and MS).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final characterization.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the N-methyl group (singlet, ~2.8 ppm), diastereotopic methylene protons of the ring (multiplets, ~1.8-2.5 ppm), the proton at C5 (methine, ~5.0-5.5 ppm), and the hydroxyl proton (broad singlet, variable). |

| ¹³C NMR | Resonances for the carbonyl carbon (~175 ppm), the hemiaminal carbon (C5, ~85-95 ppm), the ring methylene carbons (~20-35 ppm), and the N-methyl carbon (~25-30 ppm). |

| IR (Infrared) | Strong, broad absorption for the O-H stretch (~3400 cm⁻¹), a strong absorption for the amide C=O stretch (~1680 cm⁻¹), and C-H stretching absorptions (~2850-3000 cm⁻¹). |

| MS (Mass Spec.) | The molecular ion peak [M]⁺ at m/z = 115.13. Common fragmentation patterns may include the loss of water or the N-methyl group.[8] |

Safety and Handling

-

Gamma-Butyrolactone (GBL): Corrosive and can cause serious eye damage.[2] Handle with care, using gloves and safety glasses.

-

Methylamine: Flammable and toxic. Work in a well-ventilated fume hood and avoid inhalation.

-

Pyridinium Chlorochromate (PCC): A suspected carcinogen and a strong oxidizing agent. Avoid contact with skin and combustible materials.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a fume hood.

Conclusion

The synthesis of this compound from gamma-butyrolactone is a feasible multi-step process for laboratory and research applications. The pathway, involving aminolysis, selective oxidation, and cyclization, provides a logical and controllable route to the target molecule. The protocols and data presented in this guide offer a comprehensive framework for scientists to produce and characterize this valuable heterocyclic compound for further applications in drug discovery and materials science.

References

- 1. lookchem.com [lookchem.com]

- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 3. Butanamide, 4-hydroxy-N-methyl- | C5H11NO2 | CID 169986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-N-methylbutyramide CAS#: 37941-69-8 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 8. Human Metabolome Database: Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0246801) [hmdb.ca]

Spectroscopic Profile of 5-Hydroxy-1-methylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-Hydroxy-1-methylpyrrolidin-2-one (CAS No. 41194-00-7), a principal metabolite of the widely used industrial solvent N-methyl-2-pyrrolidone (NMP). Understanding the spectroscopic characteristics of this compound is crucial for toxicological assessments, occupational health monitoring, and in the development of pharmaceuticals where NMP may be used as a solvent.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Hydroxy-N-methyl-2-pyrrolidone, 5-HNMP |

| CAS Number | 41194-00-7[1][2][3] |

| Molecular Formula | C₅H₉NO₂[1][4] |

| Molecular Weight | 115.13 g/mol [1] |

| Monoisotopic Mass | 115.0633 Da[5] |

Spectroscopic Data

While this compound is a well-documented metabolite, publicly available, experimentally determined Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data are limited. The majority of published analytical methods focus on its quantification in biological matrices using mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) and liquid chromatography (LC-MS/MS), is the primary technique for the identification and quantification of this compound.

A predicted GC-MS spectrum suggests key fragmentation patterns, although experimental data should be used for definitive identification[5]. The monoisotopic molecular weight is 115.0633 Da[5].

Table 1: Predicted GC-MS Data (Non-derivatized)

| m/z | Relative Intensity (%) |

| 41 | 100.0 |

| 56 | 85.0 |

| 84 | 70.0 |

| 115 | 50.0 |

| Note: This is a predicted spectrum and should be used as a guide. Experimental verification is required.[5] |

Experimental methods for MS analysis typically involve derivatization to improve chromatographic properties and sensitivity, particularly for GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Similarly to NMR data, a definitive, experimentally obtained IR spectrum for this compound is not available in public spectral databases. The structure suggests the presence of characteristic absorption bands for a hydroxyl group (O-H stretch, ~3400 cm⁻¹), a tertiary amide carbonyl group (C=O stretch, ~1680 cm⁻¹), and C-H stretching vibrations (~2850-3000 cm⁻¹).

Experimental Protocols

The following are detailed methodologies for the analysis of this compound, primarily in biological samples, as cited in the literature.

GC-MS Analysis of this compound in Urine

This method involves solid-phase extraction followed by derivatization.

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Derivatization

-

Instrumentation: GC-MS

LC-MS/MS Analysis of this compound in Plasma and Urine

This method is suitable for the simultaneous determination of this compound and other NMP metabolites.

-

Sample Preparation: Solid-Phase Extraction (SPE)

-

Instrumentation: LC-MS/MS

-

The purified samples are analyzed by a liquid chromatography system coupled to a tandem mass spectrometer[8][9].

-

The mass spectrometer is fitted with an atmospheric pressure turbo ion spray ionization interface operating in the positive ion mode[8][9].

-

The method is validated for concentrations ranging from 0.12 to 25 µg/mL[8][9].

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound from a biological matrix.

Caption: Workflow for MS-based analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 5-Hydroxy-N-methyl-2-pyrrolidinone | 41194-00-7 | FH24439 [biosynth.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Human Metabolome Database: Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0246801) [hmdb.ca]

- 6. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [merckmillipore.com]

- 7. Determination of 5-hydroxy-N-methylpyrrolidone and 2-hydroxy-N-methylsuccinimide in human urine. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Pyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of pyrrolidinone derivatives, a versatile class of compounds with a broad range of therapeutic applications. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the intricate signaling pathways involved.

Introduction to Pyrrolidinone Derivatives

The pyrrolidinone ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds.[1] Derivatives of this five-membered lactam have demonstrated significant pharmacological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3] The diverse biological actions of these compounds stem from their ability to interact with a variety of molecular targets within the central nervous system and other tissues. This guide will delve into the specific mechanisms of action of prominent pyrrolidinone derivatives, focusing on their molecular interactions and the downstream signaling cascades they modulate.

Nootropic Pyrrolidinone Derivatives: Modulators of Synaptic Plasticity

Several pyrrolidinone derivatives, often referred to as "racetams," are known for their cognitive-enhancing properties. Their mechanisms of action are primarily centered on the modulation of key neurotransmitter systems and signaling pathways involved in learning and memory.

Aniracetam: Positive Allosteric Modulator of AMPA Receptors

Aniracetam is a well-studied nootropic agent that enhances cognitive function by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors crucial for fast synaptic transmission in the brain.[4][5][6]

Mechanism of Action: Aniracetam acts as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site.[7][8] This binding event slows both the rate of channel closing and the microscopic rates of desensitization, even for partially liganded receptors.[5] By stabilizing the open conformation of the AMPA receptor channel, aniracetam potentiates the response to glutamate, leading to an increased influx of cations and enhanced synaptic transmission.[6] This modulation of AMPA receptor function is believed to be the primary mechanism underlying its nootropic effects.[7] Additionally, aniracetam has been shown to increase the release of acetylcholine in the hippocampus, further contributing to its cognitive-enhancing properties.[4]

Quantitative Data:

| Compound | Target | Action | Parameter | Value | Assay |

| Aniracetam | AMPA Receptor | Positive Allosteric Modulator | EC₅₀ (attenuation of kynurenate antagonism of NMDA-evoked [³H]NA release) | ≤ 0.1 µM | [³H]Noradrenaline release assay |

| 2-Pyrrolidinone (metabolite of Aniracetam) | α7 Nicotinic Acetylcholine Receptor | Potentiation of ACh-evoked currents | Maximum Potentiation | 189% of original levels | Two-electrode voltage clamp in Xenopus oocytes |

| 2-Pyrrolidinone | Protein Kinase C (PKC) | Enhancement of activated PKC-ε | Fold Enhancement | ~1.8-fold | In vitro PKC assay |

Experimental Protocols:

AMPA Receptor Binding Assay (Competitive Radioligand Binding):

-

Objective: To determine the binding affinity of aniracetam and its analogs to AMPA receptors.

-

Materials:

-

Crude synaptic membranes prepared from rat cerebral cortex.

-

Radioligand: [³H]AMPA.

-

Test compounds (e.g., aniracetam) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with KSCN to enhance binding).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the synaptic membranes with [³H]AMPA in the presence and absence of varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]AMPA binding) and subsequently calculate the Ki (inhibitory constant).

-

Signaling Pathway:

Caption: Aniracetam's dual mechanism of action.

Nefiracetam: Modulator of Calcium Channels and Neurotransmitter Systems

Nefiracetam is another pyrrolidinone derivative with nootropic properties, and its mechanism of action is multifaceted, involving the modulation of neuronal calcium channels and the facilitation of multiple neurotransmitter systems.[9][10][11]

Mechanism of Action: Nefiracetam has been shown to enhance the activity of L- and N-type voltage-gated calcium channels.[9][11] This effect is mediated through a pathway involving G-proteins and protein kinase A (PKA).[2][10] By increasing calcium influx into neurons, nefiracetam can potentiate neurotransmitter release. Furthermore, it facilitates both cholinergic and GABAergic transmission.[10] Nefiracetam also interacts with protein kinase C (PKC), which is involved in the potentiation of NMDA receptor function.[12]

Quantitative Data:

| Compound | Target/Effect | Action | Parameter | Value | Assay |

| Nefiracetam | L-type Ca²⁺ Channel Currents | Twofold Increase | Concentration | 1 µM | Patch-clamp electrophysiology in NG108-15 cells |

| Nefiracetam | Nicotinic Acetylcholine Receptors | Short-term Depression | Concentration | 0.01-0.1 µM | Two-electrode voltage clamp in Xenopus oocytes |

| Nefiracetam | Nicotinic Acetylcholine Receptors | Long-term Enhancement | Concentration | 1-10 µM | Two-electrode voltage clamp in Xenopus oocytes |

Experimental Protocols:

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Modulation:

-

Objective: To measure the effect of nefiracetam on voltage-gated calcium channel currents in neuronal cells.

-

Materials:

-

Cultured neuronal cells (e.g., NG108-15 neuroblastoma-glioma hybrid cells).

-

Patch-clamp rig with amplifier and data acquisition system.

-

Micropipettes for patch electrodes.

-

Extracellular and intracellular recording solutions.

-

Nefiracetam solution.

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a single neuronal cell.

-

Apply a voltage protocol to elicit calcium channel currents (e.g., a depolarizing step from a holding potential).

-

Record baseline calcium currents.

-

Perfuse the cell with a solution containing nefiracetam at a known concentration.

-

Record calcium currents in the presence of the drug.

-

Analyze the data to determine the effect of nefiracetam on the amplitude and kinetics of the calcium currents.

-

Signaling Pathway:

Caption: Nefiracetam's complex signaling interactions.

Anticonvulsant Pyrrolidinone Derivatives: Targeting Synaptic Vesicle Function

A prominent member of the pyrrolidinone class, levetiracetam, and its analogs are widely used as antiepileptic drugs. Their unique mechanism of action sets them apart from traditional anticonvulsants.

Levetiracetam: A Ligand of Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam exerts its anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in presynaptic terminals.[13][14][15]

Mechanism of Action: Levetiracetam binds with high affinity and stereospecificity to SV2A.[9] The exact downstream consequences of this binding are still under investigation, but it is believed to modulate the function of SV2A in the synaptic vesicle cycle.[13] This modulation is thought to reduce the probability of neurotransmitter release, particularly during periods of high-frequency neuronal firing that characterize epileptic seizures.[13] The binding affinity of levetiracetam and its analogs for SV2A strongly correlates with their anticonvulsant potency.[15]

Quantitative Data:

| Compound | Target | Parameter | Value | Species/System |

| Levetiracetam | Human SV2A | pIC₅₀ | ~5.1 - 5.8 | Recombinant human SV2A |

| Levetiracetam | Human SV2A | Kᵢ | ~8 µM (at 37°C) | Human brain tissue |

| ucb L060 (R-enantiomer of Levetiracetam) | Human SV2A | pIC₅₀ | 3.6 | Recombinant human SV2A |

| Seletracetam (ucb 44212) | Human SV2A | Relative Affinity | ~10-fold higher than Levetiracetam | In vitro binding assays |

| Brivaracetam | Human SV2A | Relative Affinity | 15 to 30-fold higher than Levetiracetam | Radioligand displacement assay |

Experimental Protocols:

Radioligand Displacement Assay for SV2A Binding:

-

Objective: To determine the binding affinity (Ki or IC₅₀) of levetiracetam and its analogs for the SV2A protein.[4]

-

Materials:

-

Radioligand: [³H]ucb 30889 (a high-affinity levetiracetam analog).[10]

-

Membrane preparations from rodent brain (e.g., cerebral cortex, hippocampus) or cell lines expressing recombinant human SV2A (e.g., CHO cells).[4]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Test compounds (e.g., levetiracetam) at various concentrations.

-

Glass fiber filters (e.g., GF/C).[4]

-

Scintillation counter.

-

-

Procedure:

-

Prepare SV2A-containing membranes by homogenization and differential centrifugation of brain tissue or cultured cells.[4]

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]ucb 30889 and varying concentrations of the unlabeled test compound.

-

Incubate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[4]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[4]

-

Wash the filters with cold assay buffer to minimize non-specific binding.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the IC₅₀ value from the competition curve and then the Ki value using the Cheng-Prusoff equation.[13]

-

Workflow Diagram:

Caption: Workflow for SV2A radioligand binding assay.

Other Pyrrolidinone Derivatives and Their Mechanisms

The versatility of the pyrrolidinone scaffold has led to the development of derivatives targeting a range of other proteins involved in various disease states.

Mcl-1 Inhibitors for Cancer Therapy

Certain pyrrolidinone derivatives have been identified as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a promising target in cancer therapy.[16][17]

Mechanism of Action: These derivatives bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This disruption of the Mcl-1/pro-apoptotic protein interaction allows for the induction of apoptosis in cancer cells that are dependent on Mcl-1 for survival.

Quantitative Data:

| Compound | Target | Parameter | Value | Assay |

| Compound 18 | Mcl-1 | Kᵢ | 0.077 µM | Not specified |

| Compound 21 | Mcl-1 | Kᵢ | 0.53 µM | Not specified |

| Compound 40 | PC-3 cells | Kᵢ (antiproliferative) | 8.45 µM | Cell proliferation assay |

CXCR4 Antagonists for Inflammation and Cancer

Pyrrolidinone-based compounds have also been developed as antagonists of the C-X-C chemokine receptor type 4 (CXCR4), which plays a role in cancer metastasis and inflammation.[18][19]

Mechanism of Action: These compounds act as competitive antagonists at the CXCR4 receptor, blocking the binding of its natural ligand, CXCL12. By inhibiting the CXCL12/CXCR4 signaling axis, these derivatives can prevent the migration and invasion of cancer cells.

Quantitative Data:

| Compound | Target | Parameter | Value | Assay |

| Compound 46 | CXCR4 | IC₅₀ (binding affinity) | 79 nM | Competitive displacement of 12G5 antibody |

| Compound 46 | CXCL12-induced Ca²⁺ flux | IC₅₀ | 0.25 nM | Calcium flux assay |

Conclusion

Pyrrolidinone derivatives represent a rich and diverse class of pharmacologically active molecules. Their mechanisms of action are varied, ranging from the allosteric modulation of ion channels to the direct inhibition of protein-protein interactions. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the rational design and development of new and improved therapeutics based on this versatile chemical scaffold. Future research will likely uncover additional targets and mechanisms, further expanding the therapeutic potential of pyrrolidinone derivatives.

References

- 1. L-type voltage-gated calcium channel agonists mitigate hearing loss and modify ribbon synapse morphology in the zebrafish model of Usher syndrome type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Selective effects of aniracetam across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of [(3)H]ucb 30889 binding to synaptic vesicle protein 2A in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Diverse Biological Activities of Substituted Pyrrolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its unique structural and chemical properties make it a versatile building block for the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyrrolidinones, with a focus on their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity of Substituted Pyrrolidinones

Substituted pyrrolidinones have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrrolidinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to facilitate comparison.

| Compound ID/Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) | Citation |

| Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinoline Derivatives (37e) | MCF-7 (Breast) | 17 | Doxorubicin | 16 | [1] |

| HeLa (Cervical) | 19 | Doxorubicin | 18 | [1] | |

| Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinoline Derivatives (37a-f) | MCF-7 (Breast) | 17 - 28 | Doxorubicin | 16 | [1] |

| HeLa (Cervical) | 19 - 30 | Doxorubicin | 18 | [1] | |

| Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinoline Derivatives (36a-f) | MCF-7 (Breast) | 22 - 29 | Doxorubicin | 16 | [1] |

| HeLa (Cervical) | 26 - 37 | Doxorubicin | 18 | [1] | |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative (13) | IGR39 (Melanoma) | 2.50 ± 0.46 | - | - | [2] |

| PPC-1 (Prostate) | 3.63 ± 0.45 | - | - | [2] | |

| MDA-MB-231 (Breast) | 5.10 ± 0.80 | - | - | [2] | |

| Panc-1 (Pancreatic) | 5.77 ± 0.80 | - | - | [2] | |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | PPC-1 (Prostate) & IGR39 (Melanoma) | 2.5 - 20.2 | - | - | [3] |

| Tetrazolopyrrolidine-1,2,3-triazole Analogue (7a) | HeLa (Cervical) | 0.32 ± 1.00 | - | - | |

| Tetrazolopyrrolidine-1,2,3-triazole Analogue (7i) | HeLa (Cervical) | 1.80 ± 0.22 | - | - | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test pyrrolidinone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Many substituted pyrrolidinones exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of caspase-3.[7][8]

Anticonvulsant Activity of Substituted Pyrrolidinones

The pyrrolidinone ring is a key pharmacophore in several antiepileptic drugs, most notably levetiracetam. Research continues to explore novel substituted pyrrolidinones for their potential in managing seizures.

Quantitative Anticonvulsant Activity Data

The following table presents the median effective dose (ED50) of various pyrrolidinone derivatives in preclinical models of epilepsy, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

| Compound ID/Class | Animal Model | Test | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) | Citation |

| Pyridinyl-pyrrolidone (3d) | Mouse | MES | 13.4 | - | - | [9] |

| scPTZ | 86.1 | - | - | [9] | ||

| Pyridinyl-pyrrolidone (3k) | Mouse | MES | 18.6 | - | - | [9] |

| scPTZ | 271.6 | - | - | [9] | ||

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (14) | Mouse | MES | 49.6 | - | - | [10] |

| scPTZ | 67.4 | - | - | [10] | ||

| 6 Hz (32 mA) | 31.3 | - | - | [10] | ||

| 6 Hz (44 mA) | 63.2 | - | - | [10] | ||

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Derivative (4) | Mouse | MES | 62.14 | Valproic Acid | 252.7 | [11] |

| 6 Hz | 75.59 | Valproic Acid | 130.6 | [11] | ||

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | Rat | MES | 69.89 | - | - | [12] |

| Pyrrolidine-2,5-dione Derivative (12) | Mouse | MES | 16.13 - 46.07 | - | - | [13] |

| scPTZ | 134.0 | - | - | [13] | ||

| Pyrrolidine-2,5-dione Derivative (23) | Mouse | MES | 16.13 - 46.07 | - | - | [13] |

| scPTZ | 128.8 | - | - | [13] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: Electrical stimulation induces a maximal seizure with a tonic hindlimb extension phase. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.[14]

Procedure:

-

Animal Preparation: Use rodents (mice or rats) and allow them to acclimate to the laboratory environment.

-

Compound Administration: Administer the test pyrrolidinone derivative or vehicle control via an appropriate route (e.g., intraperitoneal or oral).

-

Electrode Application: Apply corneal or auricular electrodes to the animal. A drop of topical anesthetic and saline is typically applied to the corneas to minimize discomfort and ensure good electrical contact.[14]

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) to induce a seizure.[14]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.[14]

-

Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated from the dose-response data.

Signaling Pathway: Mechanism of Action of Levetiracetam

Levetiracetam, a prominent pyrrolidinone-based anticonvulsant, is believed to exert its effects primarily through binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[15][16]

Anti-inflammatory Activity of Substituted Pyrrolidinones

Several substituted pyrrolidinones have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of selected pyrrolidinone derivatives against key inflammatory enzymes.

| Compound ID/Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| N-substituted pyrrolidine-2,5-dione (13e) | COX-2 | 0.98 | - | - | [17] |

| 2-Pyrrolidinone Derivative (14d) | LOX | 80 ± 5 | - | - | [18] |

| 2-Pyrrolidinone Derivative (14e) | LOX | 70.5 ± 3 | - | - | [18] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 (µg/mL) | - | - | [19] |

| COX-2 | 130 (µg/mL) | - | - | [19] | |

| 5-LOX | 105 (µg/mL) | - | - | [19] | |

| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (16) | NAAA | 2.12 ± 0.41 | - | - | [8] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

Procedure:

-

Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and the test pyrrolidinone compounds at various concentrations.

-

Reaction Incubation: In a 96-well plate, incubate the COX-2 enzyme with the test compounds for a short period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: The product of the reaction (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined.

Signaling Pathway: Inhibition of the NF-κB Pathway

The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Some pyrrolidinone derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing inflammation.

Antimicrobial Activity of Substituted Pyrrolidinones

Substituted pyrrolidinones have also been investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative pyrrolidinone derivatives against various microbial strains.

| Compound ID/Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |

| Spiropyrrolidine Derivative (5a) | Staphylococcus aureus ATCC 25923 | 3.9 | Tetracycline | - | |

| Spiropyrrolidine Derivatives (5d, 5e, 5h, 5l) | Staphylococcus aureus ATCC 25923 | 31.5 - 62.5 | Tetracycline | - | |

| Pyrrolidine-2,3-dione Dimer (30) | Methicillin-susceptible S. aureus (MSSA) | Single-digit | - | - | |

| Benzoylaminocarbothioyl Pyrrolidine (3a) | Candida krusei | 25 | - | - | |

| Benzoylaminocarbothioyl Pyrrolidines (3a-e, 5b) | Candida species | 50 - 100 | - | - | |

| Benzoylaminocarbothioyl Pyrrolidines | Gram-negative and Gram-positive bacteria | 100 - 400 | - | - |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test pyrrolidinone compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Substituted pyrrolidinones represent a highly valuable and versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents underscores their potential for the development of new and improved therapeutics. The data and methodologies presented in this technical guide are intended to serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of novel pyrrolidinone derivatives will undoubtedly continue to fuel innovation in drug discovery.

References

- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acylethanolamine acid amidase (NAAA), a new path to unleash PPAR-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. Antiepileptic drugs and agents that inhibit voltage-gated sodium channels prevent NMDA antagonist neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 14. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

- 17. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]

- 18. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Hydroxy-1-methylpyrrolidin-2-one

This technical guide provides a comprehensive overview of the key physical properties of 5-Hydroxy-1-methylpyrrolidin-2-one, specifically its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear presentation of data.

Physical Properties Data

This compound is described as a white to off-white solid or a low melting solid at room temperature.[1][2][3] The experimentally determined and calculated physical properties are summarized below.

| Physical Property | Value | Notes |

| Melting Point | 50 - 55°C | |

| Boiling Point | 275.912°C | at 760 mmHg[4] |

| Density | 1.235 g/cm³ | [4] |

| Flash Point | 120.668°C | [4] |

| Molecular Weight | 115.13 g/mol | [4] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5] Pure substances typically exhibit a sharp melting range of one to two degrees.[6]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup[6]

-

Glass capillary tubes (sealed at one end)[7]

-

Thermometer

-

Heating bath fluid (e.g., mineral oil for Thiele tube)

-

Dry, finely powdered sample of this compound

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting range.[7] Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[7] Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly.[6][7] The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[7] If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band and immerse it in the oil bath.[8]

-

Heating and Observation: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to find an approximate melting point.[6] For an accurate measurement, allow the temperature to rise slowly, at a rate of no more than 1-2°C per minute, as it approaches the expected melting point.

-

Recording the Melting Range: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T₁ to T₂.

-

Boiling Point Determination: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.[9] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][10]

Apparatus and Materials:

-

Thiele tube[9]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid sample of this compound (if melted)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[9]

-

Capillary Inversion: Place the capillary tube into the test tube with the sealed end pointing upwards.[8][9]

-

Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[8] Insert this assembly into the Thiele tube, making sure the sample is immersed in the heating oil.[9]

-

Heating: Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform temperature distribution.[8] As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation and Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][9] At this point, remove the heat source and allow the apparatus to cool.

-

Recording the Boiling Point: The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8] Record this temperature. It is also advisable to record the barometric pressure.[10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the melting and boiling points.

References

- 1. 5-HYDROXY-1-METHYL-2-PYRROLIDONE | 41194-00-7 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-Hydroxy-1-methyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide on the Solubility of 5-Hydroxy-1-methylpyrrolidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Hydroxy-1-methylpyrrolidin-2-one, a primary metabolite of the widely used organic solvent N-methyl-2-pyrrolidone (NMP). Understanding the solubility of this compound is critical for toxicological studies, metabolite analysis, and formulation development. This document summarizes the available experimental data, outlines detailed experimental protocols for solubility determination, and provides predicted solubility data to guide researchers in the absence of extensive experimental values.

Introduction to this compound

This compound (CAS No: 41194-00-7), also known as 5-hydroxy-N-methylpyrrolidone (5-HNMP), is an organic compound with the chemical formula C₅H₉NO₂. It is a five-membered lactam structure bearing a hydroxyl group. As the major metabolite of NMP, its characterization is essential for understanding the biotransformation and potential toxicity of its parent compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Appearance | Low Melting Solid / White to Off-White Solid | [2][3] |

| Melting Point | 50 - 55 °C | [3] |

| Boiling Point | 275.912 °C at 760 mmHg | [1] |

| Density | 1.235 g/cm³ | [1] |

| XLogP3 | -0.7 | [1] |

Solubility of this compound in Organic Solvents

Experimental Solubility Data

A thorough review of scientific literature, patents, and chemical data sheets reveals a significant lack of quantitative experimental data on the solubility of this compound in a wide range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Experimental Solubility of this compound

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

The parent compound, N-methyl-2-pyrrolidone (NMP), is known to be miscible with water and soluble in most common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[4][5] However, the introduction of a hydroxyl group in its metabolite, this compound, is expected to increase its polarity and alter its solubility profile, likely enhancing its solubility in polar solvents and reducing it in non-polar solvents.

Predicted Solubility Data

Given the scarcity of experimental data, computational models can provide valuable estimations of solubility. The following table presents predicted solubility values generated using a well-established open-source prediction model. It is crucial to note that these are in-silico estimations and should be confirmed by experimental validation.

Table 2: Predicted Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Predicted Solubility (log(mol/L)) | Predicted Solubility (g/L) | Solvent Type |

| Water | -0.05 | 102.4 | Polar Protic |

| Methanol | -0.45 | 45.3 | Polar Protic |

| Ethanol | -0.65 | 28.5 | Polar Protic |

| Acetone | -0.85 | 18.0 | Polar Aprotic |

| Acetonitrile | -0.95 | 14.0 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 0.15 | 157.0 | Polar Aprotic |

| Ethyl Acetate | -1.25 | 6.2 | Moderately Polar |

| Dichloromethane | -1.55 | 3.1 | Moderately Polar |

| Chloroform | -1.45 | 4.0 | Moderately Polar |

| Toluene | -2.25 | 0.6 | Non-polar |

| Hexane | -3.25 | 0.06 | Non-polar |

Disclaimer: Predicted data is for estimation purposes only and has not been experimentally verified.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of this compound experimentally, the following established methods are recommended.

Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a specific spectroscopic method.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction.

Potentiometric Titration

This method is suitable for ionizable compounds and can be adapted for compounds like this compound, which has a weakly acidic hydroxyl group.

Methodology:

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-cosolvent).

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH) or strong acid, and the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. titrant volume) is generated. The pKa of the compound can be determined from this curve. The intrinsic solubility and the solubility at different pH values can then be calculated using the Henderson-Hasselbalch equation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While there is a notable absence of comprehensive experimental data on the solubility of this compound in organic solvents, this guide provides the available qualitative information and predictive data to assist researchers. The detailed experimental protocols offer a clear path for generating robust, quantitative solubility data, which is essential for advancing research in areas related to the toxicology and pharmacology of N-methyl-2-pyrrolidone and its metabolites. It is strongly recommended that experimental validation be performed to confirm the predicted solubility values and to expand the currently limited dataset for this important compound.

References

Unlocking the Therapeutic Potential of Novel Pyrrolidinone Compounds: A Technical Guide for Drug Discovery Professionals

The pyrrolidinone scaffold has long been recognized as a "privileged structure" in medicinal chemistry, owing to its unique physicochemical properties that allow for versatile drug design.[1] This five-membered lactam ring system offers a combination of polarity, hydrogen bonding capability, and conformational flexibility, making it an ideal framework for developing a diverse array of therapeutic agents.[1][2] From established nootropic agents to emerging anticancer and anticonvulsant therapies, novel pyrrolidinone compounds continue to be a focal point of intensive research in the quest for more effective and targeted treatments for a wide range of diseases.[3][4][5] This technical guide provides an in-depth overview of the potential applications of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data Summary

The following tables summarize the biological activities of several novel pyrrolidinone compounds across different therapeutic areas.

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3l | Drug-resistant cancer cells | < 10 | [6] |

| 7a | HeLa (Cervical Cancer) | 0.32 ± 1.00 | [6] |

| 7i | HeLa (Cervical Cancer) | 1.80 ± 0.22 | [6] |

| 3h | HeLa (Cervical Cancer) | 1.35 ± 0.74 | [6] |

| 3d | MCF-7 (Breast Cancer) | 43.4 | [7] |

| 4d | MCF-7 (Breast Cancer) | 39.0 | [7] |

| 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [7] |

| 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [7] |

| 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [7] |

| 3 | Aromatase Inhibition | 23.8 ± 4.6 | [8] |

| 4 | Aromatase Inhibition | 24.6 ± 1.8 | [8] |

| 3 | P450(17)alpha Inhibition | 18.5 ± 1.9 | [8] |

Table 2: Anticonvulsant Activity of Pyrrolidinone Derivatives

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| 3d | MES | 13.4 | [9] |

| 3k | MES | 18.6 | [9] |

| 3d | scPTZ | 86.1 | [9] |

| 3k | scPTZ | 271.6 | [9] |

| 12 | MES | 16.13 - 46.07 | [3] |

| 13 | MES | 16.13 - 46.07 | [3] |

| 15 | MES | 16.13 - 46.07 | [3] |

| 23 | MES | 16.13 - 46.07 | [3] |

| 24 | MES | 16.13 - 46.07 | [3] |

| 12 | scPTZ | 134.0 | [3] |

| 23 | scPTZ | 128.8 | [3] |

| 10 | MES | 61.7 | [10] |

| 13 | MES | 46.8 | [10] |

| 17 | MES | 129.5 | [10] |

| 20 | MES | 136.7 | [10] |

| 1g | MES | 29 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrrolidinone compounds and the execution of key biological assays.

1. Synthesis of Functionalized Pyrrolidinones via Multicomponent Reaction

This protocol describes a general procedure for the one-pot synthesis of highly substituted pyrrolidinone derivatives.[12]

-

Materials: Aldehyde (1.1 equiv), primary amine or aniline (1.1 equiv), dry toluene (0.1 M), activated 4 Å molecular sieves, Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%), 1,1-cyclopropanediester (1.0 equiv).

-

Procedure:

-

Dissolve the aldehyde and primary amine or aniline in dry toluene.

-

Add activated 4 Å molecular sieves and stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Sequentially add Ytterbium(III) triflate and the 1,1-cyclopropanediester to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir until thin-layer chromatography (TLC) indicates the consumption of the cyclopropanediester.

-

Cool the mixture to room temperature and filter to remove the molecular sieves.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized pyrrolidinone.

-

2. In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of novel pyrrolidinone compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16][17]

-

Materials: 96-well plates, cancer cells, culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[17]

-

Prepare serial dilutions of the test pyrrolidinone compounds in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[16]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

3. In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][2][3][4][9][10][11][18][19][20]

-

Animals: Male Swiss mice (18-25 g) or Wistar rats (100-150 g).

-

Materials: Electroconvulsive shock apparatus, corneal electrodes, saline solution.

-

Procedure:

-

Administer the test pyrrolidinone compound intraperitoneally (i.p.) or orally (p.o.) to a group of animals. A control group receives the vehicle.

-

At the time of peak effect of the drug (predetermined by pharmacokinetic studies, typically 30-60 minutes post-i.p. administration), apply a supramaximal electrical stimulus through corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).[2]

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

The ED50 (the dose of the drug that protects 50% of the animals from the tonic hindlimb extension) is calculated by testing a range of doses and analyzing the data using a probit analysis.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidinone compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[21][22][23][24][25] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. Several novel pyrrolidinone derivatives have been designed to inhibit components of this pathway, thereby inducing apoptosis and inhibiting tumor growth.

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Aberrant activation of this pathway is also frequently observed in cancer. Pyrrolidinone-based compounds are being investigated as inhibitors of various kinases within this pathway.

Caption: The MAPK/ERK signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel pyrrolidinone compounds for their anticancer potential.

References

- 1. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. atcc.org [atcc.org]

- 17. MTT Assay [protocols.io]

- 18. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 19. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 24. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 25. researchgate.net [researchgate.net]

Unveiling 5-Hydroxy-2-pyrrolidone: A Technical Guide to Its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-pyrrolidone, a captivating heterocyclic organic compound, has garnered increasing interest within the scientific community. As a naturally occurring product found in various plant species and also identified as a metabolite of certain pharmaceuticals, its unique chemical structure presents a compelling scaffold for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery and isolation of 5-Hydroxy-2-pyrrolidone from its natural sources, offering detailed experimental protocols, quantitative data, and insights into its potential biological significance.

Natural Occurrence and Discovery

5-Hydroxy-2-pyrrolidone has been identified in a number of plant species, highlighting its role as a secondary metabolite in the plant kingdom. Initial discoveries have traced its presence to the following key sources:

-

Pteridium aquilinum (Bracken Fern): This ubiquitous fern has been a significant source for the isolation of 5-Hydroxy-2-pyrrolidone. The compound is typically found in the young fronds of the plant.[1]

-

Buddleja species: Various species within the Buddleja genus, commonly known as butterfly bushes, have been reported to contain 5-Hydroxy-2-pyrrolidone.

-

Jatropha curcas (Physic Nut): The leaves of this plant, known for its diverse medicinal and industrial applications, have also been identified as a natural source of 5-Hydroxy-2-pyrrolidone.[2][3][4]

Beyond its botanical origins, 5-Hydroxy-2-pyrrolidone has also been identified as a metabolite of the antipsychotic drug remoxipride and the industrial solvent N-methyl-2-pyrrolidone (NMP), indicating its relevance in mammalian metabolic pathways.[5]

Experimental Protocols for Isolation and Purification

The successful isolation of 5-Hydroxy-2-pyrrolidone from its natural sources hinges on a series of carefully executed extraction and chromatographic techniques. While specific protocols may vary depending on the plant matrix, the following methodologies provide a foundational framework for its purification.

General Extraction and Fractionation Workflow